2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine
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Overview
Description
2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with dimethyl groups at positions 4 and 8, and an ethanamine group attached via an oxygen atom at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Substitution with Dimethyl Groups:
Attachment of the Ethanamine Group: The final step involves the nucleophilic substitution reaction where the ethanamine group is introduced via an ether linkage at position 2 of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor function, and intercalate into DNA, leading to various biological effects . The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the dimethyl and ethanamine substitutions.
4,8-Dimethylquinoline: Similar structure but lacks the ethanamine group.
2-((Quinolin-2-yl)oxy)ethanamine: Similar structure but without the dimethyl groups.
Uniqueness
2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine is unique due to the presence of both dimethyl groups and the ethanamine moiety, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for interaction with various biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
801167-09-9 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)oxyethanamine |
InChI |
InChI=1S/C13H16N2O/c1-9-4-3-5-11-10(2)8-12(15-13(9)11)16-7-6-14/h3-5,8H,6-7,14H2,1-2H3 |
InChI Key |
NOFFTVDKASINNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OCCN)C |
Origin of Product |
United States |
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